molecular formula C19H22N4O B2694910 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one CAS No. 1251610-85-1

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2694910
CAS No.: 1251610-85-1
M. Wt: 322.412
InChI Key: ZYDAKOQNANNNHR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one is a complex organic compound that features a unique structure combining benzoimidazole and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Scientific Research Applications

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one is unique due to its combination of benzoimidazole and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .

Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-9-10-15(2)21(14)11-5-8-18(24)23-13-12-22-17-7-4-3-6-16(17)20-19(22)23/h3-4,6-7,9-10H,5,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDAKOQNANNNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)N2CCN3C2=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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